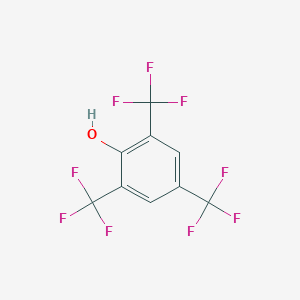

2,4,6-Tris(trifluoromethyl)phenol

Description

Significance of Perfluorinated Phenols in Contemporary Chemistry

Perfluorinated phenols are a class of organic compounds where the hydrogen atoms on the benzene (B151609) ring are substituted with fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group. This substitution has profound effects on the molecule's properties. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, which significantly increases the acidity of the phenolic hydroxyl group. nih.govresearchgate.net This enhanced acidity makes these phenols valuable as catalysts or reagents in reactions requiring a strong, yet non-coordinating, proton source.

Furthermore, the carbon-fluorine bond is exceptionally strong, imparting high thermal and chemical stability to perfluorinated compounds. nih.gov This robustness allows them to be used in harsh reaction conditions where other organic molecules might decompose. The presence of multiple bulky trifluoromethyl groups also introduces significant steric hindrance around the phenolic core, a feature that can be exploited to create unique reactive environments.

Research Context: Electrophilicity and Steric Hindrance in Phenolic Systems

The interplay between electrophilicity and steric hindrance is a central theme in modern chemistry, leading to the development of novel catalytic systems. A prime example is the field of Frustrated Lewis Pairs (FLPs). An FLP is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "frustration" leaves the acidic and basic sites available to activate small molecules that would otherwise be unreactive. wikipedia.orgutexas.edubris.ac.uk

Phenolic systems bearing bulky, electron-withdrawing substituents, such as 2,4,6-Tris(trifluoromethyl)phenol, are ideal candidates for use in FLP chemistry. The strong electron-withdrawing nature of the three -CF3 groups enhances the electrophilicity of the phenolic proton, making it a potent proton donor (Brønsted acid). nih.gov Simultaneously, the steric bulk of these groups can prevent direct interaction with a Lewis base, creating the "frustrated" scenario. This combination of high acidity and steric bulk allows these phenols to participate in unique catalytic cycles, for instance, in the heterolytic cleavage of dihydrogen (H₂). wikipedia.org

Overview of Key Academic Research Trajectories for 2,4,6-Tris(trifluoromethyl)phenol

Research involving 2,4,6-Tris(trifluoromethyl)phenol is primarily concentrated in the area of advanced catalysis and materials science. The unique properties of this compound have led to several key research trajectories:

Frustrated Lewis Pair Chemistry: The compound is explored as the Brønsted acid component in FLP systems for the activation of small molecules. This includes the activation of H₂, which is a critical step in metal-free hydrogenation reactions. wikipedia.org The ability of these systems to heterolytically cleave the H-H bond has opened new avenues for catalytic reductions. wikipedia.orgnih.gov

Catalysis: Beyond FLPs, the 2,4,6-tris(trifluoromethyl)phenyl group is used as a ligand to stabilize low-coordinate metal centers, creating highly reactive catalysts. Its steric bulk and electronic properties can be tuned to influence the selectivity and activity of catalytic processes such as hydrogenation, hydrosilylation, and C-F bond activation. wikipedia.orgresearchgate.net

Synthesis of Novel Materials: The high stability and specific reactivity of this phenol (B47542) and its derivatives make them interesting building blocks for new materials. For example, they can be incorporated into polymers or other complex architectures to impart specific properties.

Below are data tables that provide computed properties for 2,4,6-Tris(trifluoromethyl)phenol and a comparison of acidity with related phenolic compounds.

Table 1: Computed Properties of 2,4,6-Tris(trifluoromethyl)phenol

| Property | Value |

| CAS Number | 122489-60-5 chem960.comhabitablefuture.org |

| Molecular Formula | C₉H₃F₉O |

| Molecular Weight | 298.11 g/mol |

| Exact Mass | 298.00401817 g/mol chem960.com |

| Hydrogen Bond Donor Count | 1 chem960.com |

| Hydrogen Bond Acceptor Count | 10 chem960.com |

| Heavy Atom Count | 19 chem960.com |

Table 2: Acidity (pKa) of Selected Trifluoromethyl-Substituted Phenols

| Compound | pKa Value (in water) |

| Phenol | 9.95 |

| 4-(Trifluoromethyl)phenol | 9.39 drugbank.com |

| 3-(Trifluoromethyl)phenol | 9.08 ut.ee |

| 3,5-Bis(trifluoromethyl)phenol (B1329299) | 8.03 ut.ee |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRSJKZNKXMYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563504 | |

| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122489-60-5 | |

| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,4,6 Tris Trifluoromethyl Phenol

Direct Synthesis Routes for 2,4,6-Tris(trifluoromethyl)phenol

Direct synthesis methods provide pathways to 2,4,6-Tris(trifluoromethyl)phenol from readily available starting materials.

One of the routes to synthesizing 2,4,6-Tris(trifluoromethyl)phenol involves a multi-step sequence starting from a suitable aromatic precursor. lumenlearning.com A key intermediate in this process is 2,4,6-tris(trifluoromethyl)aniline (B44841). This aniline (B41778) derivative can be synthesized from 1,3,5-tris(trifluoromethyl)benzene (B44845) through a deprotonation and iodination step, followed by a copper-catalyzed amination. researchgate.net The resulting 2,4,6-tris(trifluoromethyl)aniline can then be converted to the corresponding phenol (B47542). This transformation can be achieved through a diazotization reaction, where the amine group is converted into a diazonium salt, which is subsequently hydrolyzed to the phenol.

An alternative approach involves the use of organolithium intermediates. The synthesis starts with 1,3,5-tris(trifluoromethyl)benzene, which can undergo direct metalation with n-butyllithium to form a lithio derivative. sigmaaldrich.com This powerful nucleophile can then react with an appropriate electrophile to introduce a hydroxyl group. For instance, reaction with an oxygen source, followed by an acidic workup, can yield the desired 2,4,6-Tris(trifluoromethyl)phenol.

Precursor Synthesis: 1,3,5-Tris(trifluoromethyl)benzene

The availability of the precursor 1,3,5-Tris(trifluoromethyl)benzene is crucial for the synthesis of 2,4,6-Tris(trifluoromethyl)phenol. sigmaaldrich.com This precursor can be synthesized through several methods.

A common method for synthesizing 1,3,5-Tris(trifluoromethyl)benzene is through the fluorination of 1,3,5-tris(trichloromethyl)benzene. The Swarts reaction is a classic example of such a transformation, which typically employs antimony trifluoride (SbF₃) as the fluorinating agent, often with the addition of chlorine as a catalyst. This reaction effectively replaces the chlorine atoms with fluorine atoms to form the trifluoromethyl groups.

Another significant route to 1,3,5-Tris(trifluoromethyl)benzene is the conversion of benzene-1,3,5-tricarboxylic acid. sigmaaldrich.comamerigoscientific.com This transformation is achieved by reacting the tricarboxylic acid with sulfur tetrafluoride (SF₄). sigmaaldrich.comamerigoscientific.com This powerful fluorinating agent converts the carboxylic acid groups directly into trifluoromethyl groups.

Advanced Trifluoromethylation Strategies for Phenolic Scaffolds

The introduction of trifluoromethyl groups onto phenolic scaffolds is a key area of research in medicinal and materials chemistry. nih.govbohrium.com Several advanced strategies have been developed to achieve this transformation efficiently.

Visible-light-promoted trifluoromethylation of phenol derivatives has emerged as a powerful technique. chemistryviews.org This method often utilizes commercially available trifluoromethyl iodide (CF₃I) as the trifluoromethyl source in the presence of a base and a photocatalyst under visible light irradiation. chemistryviews.org This approach allows for the multiple trifluoromethylation of phenols under mild conditions. chemistryviews.org

Silver-mediated O-trifluoromethylation represents another important strategy. mdpi.com This method can employ nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a silver salt and an oxidant. nih.govmdpi.com These reactions can tolerate a wide range of functional groups and have been successfully applied to complex molecules. mdpi.com

Other advanced methods include the use of hypervalent iodine reagents and electrophilic trifluoromethylating agents. These strategies offer alternative pathways for the introduction of trifluoromethyl groups onto phenolic rings, often with high efficiency and selectivity.

Interactive Data Table: Trifluoromethylation Methods for Phenols

| Method | Reagents | Conditions | Key Features |

| Visible-Light-Promoted Trifluoromethylation | CF₃I, Base (e.g., Cs₂CO₃), Photocatalyst | Visible light (e.g., 450 nm LED), Room temperature | Mild reaction conditions, allows for multiple trifluoromethylations. chemistryviews.org |

| Silver-Mediated O-Trifluoromethylation | TMSCF₃, Silver Salt (e.g., AgOTf), Oxidant | Mild conditions | Broad substrate scope, tolerates various functional groups. mdpi.com |

| Conversion from Polycarboxylic Acids | Sulfur Tetrafluoride (SF₄) | - | Direct conversion of carboxylic acids to trifluoromethyl groups. sigmaaldrich.comamerigoscientific.com |

Oxidative Desulfurization-Fluorination Pathways

Oxidative desulfurization-fluorination represents a powerful strategy for the introduction of fluorine atoms into organic molecules. This method typically involves the conversion of a carbon-sulfur bond into a carbon-fluorine bond. An established protocol for such transformations has been applied to synthesize fluorinated nitrogen-containing building blocks from thioethers. rsc.org For instance, (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine have been successfully prepared from their corresponding thio-precursors. rsc.org

While a direct application of this methodology to produce 2,4,6-Tris(trifluoromethyl)phenol has not been explicitly detailed, the underlying principle offers a potential, albeit challenging, synthetic route. A hypothetical pathway could involve a precursor such as 2,4,6-tris(thiomethyl)phenol or a related sulfur-containing derivative. The core of this method relies on the oxidation of the sulfur moiety, followed by nucleophilic fluoride (B91410) displacement.

A plausible mechanism for such a transformation would likely involve a sulfur-assisted deoxygenation-difluorination process. rsc.org However, the feasibility of this approach for a highly electron-deficient substrate like a tris(trifluoromethyl)ated phenol would require significant investigation to overcome the anticipated challenges in the key bond-forming steps.

Utilization of Fluorinating Reagents and Catalytic Systems for Trifluoromethyl Group Introduction

The direct introduction of trifluoromethyl groups onto a phenol ring is a significant area of research in organofluorine chemistry. Various catalytic systems and reagents have been developed to achieve this transformation, which can be broadly categorized by the nature of the trifluoromethyl source and the catalyst.

Recent advancements have highlighted the use of visible-light-promoted multiple trifluoromethylation of phenol derivatives. chemistryviews.org In one such method, commercially available trifluoromethyl iodide (CF₃I) is used as the trifluoromethyl source in the presence of a base like cesium carbonate (Cs₂CO₃) and irradiated with LED light. chemistryviews.org This approach has been successful in producing doubly trifluoromethylated phenols and has shown promise for introducing multiple trifluoromethyl groups in a single operation. chemistryviews.org The proposed mechanism involves the sequential functionalization through single-electron transfers from a photoexcited phenoxide intermediate to the trifluoromethyl iodide. chemistryviews.org

Another strategy involves the use of transition metal catalysts. Copper-catalyzed systems, for example, have been developed for the trifluoromethylation of aryl and heteroaryl boronic acids using sodium trifluoromethanesulfinate (CF₃SO₂Na). The choice of catalyst and reaction conditions is crucial and can be tailored for specific substrates.

While these methods provide a general framework for the trifluoromethylation of phenols, their direct application to synthesize the sterically hindered and electronically demanding 2,4,6-Tris(trifluoromethyl)phenol would require optimization to achieve the desired tris-substitution.

Hypervalent Iodine Reagents in Phenol Trifluoromethylation

Hypervalent iodine reagents have emerged as versatile tools in modern organic synthesis, including for trifluoromethylation reactions. These reagents offer an alternative to metal-catalyzed methods and can operate under mild conditions.

The reaction of a 10-I-3 hypervalent iodine electrophilic trifluoromethylation reagent, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, with phenols has been investigated. Studies on substituted phenols, like 2,4,6-trimethylphenol (B147578), have shown that trifluoromethylation can occur, although it may compete with other reaction pathways. For instance, with 2,4,6-trimethylphenol, trifluoromethylation occurs preferentially at the aromatic core, leading to trifluoromethylcyclohexadienones as major products, with the desired trifluoromethoxybenzene formed only as a byproduct. chemicalforums.com

When the ortho- and/or para-positions of the phenol are unsubstituted, electrophilic aromatic substitution can occur, yielding trifluoromethylated phenols. chemicalforums.com This suggests that direct trifluoromethylation of phenol itself could lead to a mixture of mono-, di-, and potentially tri-substituted products, including the desired 2,4,6-Tris(trifluoromethyl)phenol, although achieving high selectivity for the tris-substituted product would be a significant challenge.

The mechanism of trifluoromethyl transfer from hypervalent iodine reagents to phenols is thought to involve the formation of an intermediate phenoxy-λ³-iodane species. This intermediate could then undergo nucleophilic attack by a transient trifluoromethyl anion. However, an alternative single-electron transfer (SET) pathway that does not involve free radicals has also been considered.

A significant synthetic route to a key precursor, 2,4,6-Tris(trifluoromethyl)aniline, starts from the commercially available 1,3,5-tris(trifluoromethyl)benzene. researchgate.net This two-step process involves the deprotonation and subsequent iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination to yield the aniline. researchgate.net

This aniline can then be converted to the corresponding phenol through a diazotization reaction. This common transformation in aromatic chemistry involves treating the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. This intermediate can then be hydrolyzed by heating in an aqueous acidic solution to yield the phenol. A similar process has been described for the synthesis of m-trifluoromethylphenol from m-trifluoromethylaniline. google.com

Table of Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis |

| 1,3,5-Tris(trifluoromethyl)benzene | Starting material for the synthesis of 2,4,6-Tris(trifluoromethyl)aniline researchgate.net |

| 2,4,6-Tris(trifluoromethyl)aniline | Key precursor to 2,4,6-Tris(trifluoromethyl)phenol researchgate.net |

| Trifluoromethyl Iodide (CF₃I) | Trifluoromethyl source in photoredox catalysis chemistryviews.org |

| Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Trifluoromethyl source in copper-catalyzed reactions |

| 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one | Hypervalent iodine trifluoromethylation reagent chemicalforums.com |

| Cesium Carbonate (Cs₂CO₃) | Base in photoredox catalysis chemistryviews.org |

| Sodium Nitrite (NaNO₂) | Reagent for diazotization of anilines google.com |

| Sulfuric Acid (H₂SO₄) | Acid catalyst in diazotization and hydrolysis google.com |

| 2,4,6-Trimethylphenol | Substrate in studies with hypervalent iodine reagents chemicalforums.com |

| Thioethers | Precursors in oxidative desulfurization-fluorination rsc.org |

Interactive Data Table: Comparison of Synthetic Approaches This table provides a conceptual comparison of the discussed methodologies for the synthesis of 2,4,6-Tris(trifluoromethyl)phenol. Direct experimental data for the synthesis of the target compound using all these methods is not available in the provided search results.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris Trifluoromethyl Phenol and Its Derivatives

Reactivity of 2,4,6-Tris(trifluoromethyl)phenyllithium

2,4,6-Tris(trifluoromethyl)phenyllithium serves as a key intermediate for the introduction of the sterically demanding and electronically modified 2,4,6-tris(trifluoromethyl)phenyl group. It is typically formed via the reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) with butyllithium (B86547) in an ether/hexane solvent mixture. rsc.org Structural analysis reveals that the ether-solvated compound exists as a dimer, with each lithium atom stabilized by interactions with two carbon atoms, an oxygen atom from a diethyl ether molecule, and two fluorine atoms from the ortho-CF₃ groups. rsc.org This intramolecular Li···F interaction is a defining feature of its structure. Like the more common phenyllithium, which exists in various states of aggregation depending on the solvent, 2,4,6-tris(trifluoromethyl)phenyllithium is a powerful nucleophile used to form new carbon-carbon and carbon-metal bonds. wikipedia.orgdtic.mil

The 2,4,6-tris(trifluoromethyl)phenyl ligand has been successfully used to synthesize a range of main-group organometallic derivatives. Its reaction with metal halides facilitates the formation of new metal-carbon bonds, yielding sterically encumbered molecules. For instance, the mercury derivative, bis[2,4,6-tris(trifluoromethyl)phenyl]mercury ([2,4,6-(CF₃)₃C₆H₂]₂Hg), has been synthesized and characterized. acs.org Similar reactions have been carried out to produce the corresponding zinc and cadmium compounds. acs.org

While direct reactions with copper salts to form stable copper derivatives of this specific ligand are complex, research into copper-catalyzed trifluoromethylation provides insight into the behavior of copper-CF₃ species. beilstein-journals.org The generation of CuCF₃ intermediates is a key step in many trifluoromethylation reactions, often formed from sources like TMSCF₃ and copper salts. beilstein-journals.org More advanced research has led to the isolation and characterization of tris(trifluoromethyl)copper(III) complexes, such as (DMF)₂Cu(CF₃)₃ and (MeCN)Cu(CF₃)₃, which are potent trifluoromethylating agents. chemrxiv.org These findings highlight the utility of trifluoromethylated ligands in stabilizing higher oxidation states of metals and their role in important organic transformations.

| Organometallic Derivative | Formula | Reference |

|---|---|---|

| Bis[2,4,6-tris(trifluoromethyl)phenyl]zinc | [2,4,6-(CF₃)₃C₆H₂]₂Zn | acs.org |

| Bis[2,4,6-tris(trifluoromethyl)phenyl]cadmium(acetonitrile) | [2,4,6-(CF₃)₃C₆H₂]₂Cd(MeCN) | acs.org |

| Bis[2,4,6-tris(trifluoromethyl)phenyl]mercury | [2,4,6-(CF₃)₃C₆H₂]₂Hg | acs.org |

Information regarding specific cycloaddition reactions between 2,4,6-tris(trifluoromethyl)phenyllithium and heterocumulenes was not available in the consulted sources.

Information regarding specific adduct formation between 2,4,6-tris(trifluoromethyl)phenyllithium and phosphaalkynes was not available in the consulted sources.

Acid-Mediated Transformations Involving Trifluoromethyl Groups

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds, especially those with multiple CF₃ groups, highly stable. wikipedia.org However, under certain conditions, such as in the presence of strong acids, transformations involving the cleavage of C-F bonds can occur.

Cleavage of the robust C-F bond in highly fluorinated aromatics is a challenging but significant process, particularly for the degradation of persistent fluorochemicals. rsc.org Several mechanisms have been identified for this transformation. One common pathway involves nucleophilic aromatic substitution, where a nucleophile replaces a fluoride (B91410) ion. wikipedia.org Another mechanism is an E1cB-type elimination, where an anion is formed adjacent to a fluorine atom, followed by irreversible elimination of the fluoride. wikipedia.org

In biological systems, metalloenzymes like cytochrome P450 can mediate C-F bond cleavage. rsc.orgacs.org The proposed mechanism for the defluorination of a para-fluorinated phenol (B47542) involves an electrophilic attack by a high-valent metal-oxo species on the electron-rich phenol ring. acs.org This attack generates a transient cationic intermediate, which subsequently leads to C-F bond cleavage. acs.org Electrochemical methods have also been developed for C-F bond activation, often proceeding through the formation of a radical anion intermediate. wikipedia.org

Carbocationic intermediates play a crucial role in many aromatic reactions. The introduction of fluorine atoms can have a stabilizing or destabilizing effect on adjacent carbocations. While fluorine is highly electronegative, an α-fluorine atom can stabilize a carbocation through the donation of its lone-pair electrons to the empty p-orbital of the cationic carbon. beilstein-journals.org The stability of fluorinated carbocations has been shown to decrease in the order HCF₂⁺ > CH₂F⁺ > CF₃⁺ > CH₃⁺, indicating that α-fluorine substitution can indeed be stabilizing. beilstein-journals.org

However, α-fluorocarbocations are generally expected to be more reactive and have shorter lifetimes than their non-fluorinated counterparts due to the strong electronegativity of fluorine. chemrxiv.orgrsc.org This high reactivity can open up novel chemical pathways. In the context of acid-mediated reactions of trifluoromethylated aromatics, protonation can lead to the formation of cationic intermediates. The fate of these intermediates is influenced by the strong electron-withdrawing nature of the CF₃ groups, which can destabilize positive charge on the aromatic ring but also participate in complex rearrangements and reactions. rsc.org

Nucleophilic Aromatic Substitution and Sigma Complexation Kinetics

The strong deactivation of the aromatic ring by the three CF3 groups makes 2,4,6-tris(trifluoromethyl)phenol and its derivatives interesting substrates for studying nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The kinetics and mechanisms of these reactions are significantly influenced by the electronic nature of the substituents and the stability of the intermediates formed.

Ambident Reactivity Studies of Electron-Deficient Arenes

Electron-deficient arenes, such as those analogous to 2,4,6-tris(trifluoromethyl)phenol, exhibit notable reactivity towards nucleophiles. The addition of a nucleophile to an electron-deficient aromatic ring can lead to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer or sigma complex. libretexts.orgyoutube.com The stability of this complex is a key factor in determining the feasibility and rate of the substitution reaction. libretexts.org

Studies on related electron-deficient systems, like 1,3,5-triazine (B166579) derivatives, have shown that the mechanism of nucleophilic aromatic substitution can be concerted, without the formation of a stable Meisenheimer intermediate, particularly with good leaving groups. nih.gov Computational studies on the reactions of various nucleophiles with pentafluorobiphenyl have demonstrated significant regioselectivity, favoring substitution at the position para to the other phenyl group. nih.gov This highlights the intricate interplay of electronic effects in directing the course of SNAr reactions.

The reactivity of electron-deficient arenes is not limited to substitution at carbon. For instance, coinage metal anions can interact with electron-deficient arenes to form not only sigma-type complexes but also anion-π and hydrogen-bonding complexes. nih.gov The relative stability of these different types of complexes depends on both the specific arene and the metal anion involved. nih.gov

Influence of Substituent Effects on Reaction Pathways

The nature of the substituents on the aromatic ring plays a critical role in dictating the pathway of nucleophilic aromatic substitution. Electron-withdrawing groups, such as the trifluoromethyl group, are essential for activating the ring towards nucleophilic attack. libretexts.org These groups stabilize the anionic sigma complex intermediate through resonance and inductive effects, thereby facilitating the substitution process. libretexts.org The position of these activating groups relative to the leaving group is also crucial; ortho and para placements allow for direct resonance stabilization of the negative charge, whereas a meta substituent does not offer this stabilization. libretexts.org

Interestingly, even groups that are typically considered electron-donating, like the methoxy (B1213986) group, can act as electron-withdrawing groups under certain conditions, such as in benzyne-mediated nucleophilic aromatic substitution, where only inductive effects are significant. stackexchange.com In the case of 2,4,6-tris(trifluoromethyl)phenol derivatives, the three CF3 groups create a highly electron-deficient aromatic system, making it susceptible to nucleophilic attack, provided a suitable leaving group is present. researchgate.net However, the strong deactivation also makes electrophilic aromatic substitution reactions extremely difficult. researchgate.net

Reactivity with Main Group and Transition Metal Elements

The acidic nature of the phenolic proton in 2,4,6-tris(trifluoromethyl)phenol, a consequence of the strong electron-withdrawing trifluoromethyl groups, facilitates its reaction with a variety of main group and transition metal elements to form the corresponding phenoxides. These phenoxides, in turn, serve as versatile ligands in coordination chemistry.

Formation of Phenoxides with Group 1, 2, 13, 14 Elements

2,4,6-Tris(trifluoromethyl)phenol readily reacts with organometallic reagents of Group 1 elements, such as methyllithium, to form the corresponding lithium salt. researchgate.net Similarly, it can form phenoxides with other alkali metals like sodium. documentsdelivered.com The resulting alkali metal phenoxides are useful intermediates for further synthetic transformations.

The reactivity extends to elements in Groups 2, 13, and 14. While specific examples with Mg, Ca, Ba, Ge, Sn, and Tl for the 2,4,6-tris(trifluoromethyl)phenol ligand itself are not extensively detailed in the provided search results, the general principles of acid-base chemistry suggest that reactions with suitable precursors of these elements would lead to the formation of the corresponding phenoxides. The steric bulk of the 2,4,6-tris(trifluoromethyl)phenyl group would play a significant role in the structure and stability of these compounds. researchgate.net

Complexation with Transition Metals

The 2,4,6-tris(trifluoromethyl)phenoxide ligand has been utilized in the coordination chemistry of various transition metals. Although specific details for Ti, W, Mn, Cd, and V complexes with this particular phenoxide are not explicitly outlined in the search results, the synthesis of transition metal complexes with related Schiff base ligands derived from substituted phenols is a well-established field. researchgate.net These complexes often exhibit interesting structural and catalytic properties. For instance, manganese(II) complexes with Schiff base ligands have been shown to have catalytic properties in biological systems. nih.gov Given the electronic properties and steric bulk of the 2,4,6-tris(trifluoromethyl)phenoxide ligand, its complexes with transition metals are expected to exhibit unique reactivity and stability. researchgate.net

Thiolate and Selenophenolato Derivatives in Metal Chemistry

Analogous to the phenoxide, the corresponding thiolate, 2,4,6-tris(trifluoromethyl)benzenethiolate, and presumably the selenophenolato, can be prepared and used as ligands in metal chemistry. The sodium and potassium salts of 2,4,6-tris(trifluoromethyl)benzenethiol have been synthesized and their crystal structures determined. documentsdelivered.com These "soft" donor ligands are expected to form stable complexes with a range of transition metals, complementing the chemistry of the "harder" phenoxide donor. The electronic and steric effects of the trifluoromethyl groups would also influence the properties of these thiolate and selenophenolato complexes.

Coordination Chemistry and Advanced Ligand Design Incorporating 2,4,6 Tris Trifluoromethyl Phenyl Moieties

Steric and Electronic Influence of the 2,4,6-Tris(trifluoromethyl)phenyl Ligand

The 2,4,6-tris(trifluoromethyl)phenyl substituent is more than just a bulky group; it offers a unique combination of steric hindrance and electronic stabilization. researchgate.net This dual nature makes it an invaluable tool for chemists seeking to isolate and study reactive and low-coordinate species. researchgate.net

Stabilization of Low-Coordinate Main Group Metal Complexes (e.g., Sn, Pb)

The sheer bulk of the 2,4,6-tris(trifluoromethyl)phenyl ligand is instrumental in preventing the oligomerization or decomposition of metal centers with low coordination numbers. This has been particularly evident in the chemistry of tin (Sn) and lead (Pb). A noteworthy achievement facilitated by this ligand is the synthesis of the first stable diaryl lead(II) compound, (RF)2Pb, and a stable diarylstannylene, (RF)2Sn. researchgate.net These compounds are significant because low-coordinate species of heavier main group elements are often highly reactive and difficult to isolate.

Table 1: Examples of Low-Coordinate Main Group Metal Complexes Stabilized by the 2,4,6-Tris(trifluoromethyl)phenyl Ligand

| Compound | Metal | Coordination Number | Key Features |

| (RF)2Sn | Tin (Sn) | 2 | Stable diarylstannylene |

| (RF)2Pb | Lead (Pb) | 2 | First stable diaryl lead(II) compound |

| [RFGa(μ-Cl)Cl]2 | Gallium (Ga) | 4 (bridged dimer) | Demonstrates the ligand's utility in organogallium chemistry |

| (RF)3Ga | Gallium (Ga) | 3 | Monomeric with trigonal-planar geometry |

Note: RF represents the 2,4,6-tris(trifluoromethyl)phenyl group.

Role in Electron-Withdrawing Ligand Systems for Transition Metals

The presence of three strongly electron-withdrawing trifluoromethyl groups on the phenyl ring imparts a significant inductive effect, making the 2,4,6-tris(trifluoromethyl)phenyl ligand a potent electron-withdrawing group. globalauthorid.com This property is highly valuable in the realm of transition metal chemistry, where the electronic tuning of the metal center is crucial for controlling reactivity and catalytic activity. globalauthorid.com

When bonded to a transition metal, the RF ligand can effectively decrease the electron density at the metal center. This can lead to several important consequences:

Stabilization of low oxidation states: By withdrawing electron density, the ligand can stabilize metals in lower formal oxidation states.

Enhanced electrophilicity: The metal center becomes more electrophilic, which can enhance its reactivity towards nucleophiles and influence its catalytic properties.

Modification of redox potentials: The electron-withdrawing nature of the ligand can shift the redox potentials of the metal complex, making oxidation or reduction more or less favorable.

An example of its application is in the synthesis of vanadium complexes. Treatment of [VCl3(thf)3] with the lithium salt of 2,4,6-tris(trifluoromethyl)phenol results in the formation of the first early transition-metal complexes containing the σ-bonded fluoromes ligand. rsc.org

Intramolecular Interactions in Substituted Systems

A fascinating aspect of the chemistry of the 2,4,6-tris(trifluoromethyl)phenyl group is its propensity to engage in weak intramolecular interactions, which can have significant structural and spectroscopic consequences.

Weak Ge-F Bonding Interactions in Organogermanes

In organogermane compounds substituted with the 2,4,6-tris(trifluoromethyl)phenyl group, evidence for weak bonding interactions between the germanium (Ge) center and the fluorine atoms of the ortho-CF3 groups has been observed. researchgate.net Solid-state X-ray crystallographic studies of these germanes consistently reveal Ge-F contact distances in the range of 2.8 to 2.9 Å. researchgate.net This distance is intermediate between a typical single bond and a van der Waals contact, suggesting a tangible, albeit weak, interaction. researchgate.net Further evidence comes from multinuclear NMR spectroscopy, where 1H-19F coupling constants of 2 to 5 Hz are observed, consistent with through-space coupling mediated by this interaction. researchgate.net

Ortho-Fluorine Contacts with Pnictogen Centers (P, As)

Similar to the interactions observed with germanium, the ortho-fluorine atoms of the 2,4,6-tris(trifluoromethyl)phenyl group can also form close contacts with pnictogen centers such as phosphorus (P) and arsenic (As). These interactions are a key factor in guiding the reactivity and stabilizing low-coordination numbers around these main group elements. researchgate.netresearchgate.net The syntheses of compounds like (RF)2AsF and (RF)2AsH further highlight the utility of this ligand in stabilizing such species. researchgate.net These short metal-fluorine contacts are a prime example of the electronic stabilization afforded by this unique substituent. researchgate.net

Design Principles for Novel Fluorinated Phosphine-Borane Ligands

The principles of steric and electronic control offered by fluorinated aryl groups are being extended to the design of new and sophisticated ligand architectures, such as phosphine-borane ligands. While the direct use of the 2,4,6-tris(trifluoromethyl)phenyl group in this specific context is an area of ongoing research, the introduction of trifluoromethyl groups onto the B-phenyl moiety of phosphine-borane derivatives is a rational design strategy. nih.gov

The rationale behind incorporating trifluoromethyl groups into phosphine-borane frameworks includes:

Enhanced Stability: The electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of the boron atom, leading to a more stable phosphine-borane adduct. nih.govnih.gov

Creation of Novel Bioactive Molecules: Phosphine-boranes are being explored as frameworks for biologically active molecules. The (trifluoromethyl)phenyl group is a known pharmacophore for certain receptors, and its incorporation into a phosphine-borane scaffold offers a pathway to novel therapeutic agents. nih.govnih.gov

For instance, a series of B-(trifluoromethyl)phenyl phosphine-borane derivatives have been synthesized and evaluated as progesterone (B1679170) receptor antagonists, demonstrating the potential of this design strategy. nih.govnih.gov

Synthesis and Structural Characterization of B-(Trifluoromethyl)phenyl Phosphine-Borane Derivatives

The synthesis of phosphine-borane adducts featuring the sterically demanding and electronically unique 2,4,6-tris(trifluoromethyl)phenyl moiety represents a significant challenge in synthetic chemistry. While the direct synthesis of a phosphine-borane with three 2,4,6-tris(trifluoromethyl)phenyl groups on the phosphorus atom has not been extensively documented, the general methodology for creating phosphine-boranes is well-established. Typically, these adducts are formed by the reaction of a parent phosphine (B1218219) with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). The borane acts as a protective group for the phosphine's lone pair, enhancing its stability.

A plausible synthetic route to B-(2,4,6-tris(trifluoromethyl)phenyl)phosphine-borane derivatives would first involve the synthesis of the parent phosphine. The synthesis of bulky phosphines can be achieved through various methods, including the reaction of a Grignard reagent with phosphorus trichloride (B1173362) (PCl₃) or the reduction of the corresponding phosphine oxide. For instance, the synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine has been successfully achieved by the reduction of the corresponding phosphine oxide with diisobutylaluminium hydride (DIBAL-H). orgsyn.org A similar approach could be envisioned for the synthesis of tris(2,4,6-tris(trifluoromethyl)phenyl)phosphine.

Once the parent phosphine is obtained, it can be reacted with a borane source to yield the desired phosphine-borane adduct. For example, a series of B-(trifluoromethyl)phenyl phosphine-borane derivatives were synthesized from the corresponding phosphines and 3- or 4-(trifluoromethyl)phenyl boronic acid under reductive conditions. nih.gov This general approach highlights a viable pathway for the synthesis of phosphine-borane derivatives incorporating the 2,4,6-tris(trifluoromethyl)phenyl group.

The structural characterization of such a sterically crowded phosphine-borane would be of great interest. X-ray crystallography would be essential to determine the precise bond lengths and angles, particularly the P-B bond length and the conformation of the bulky 2,4,6-tris(trifluoromethyl)phenyl groups. It is expected that the significant steric bulk of these groups would lead to a considerable distortion from ideal tetrahedral geometry around the phosphorus atom. In similar sterically crowded phosphines, such as tris(2-(trimethylsilyl)phenyl)phosphine, significant conformational changes are observed upon reaction at the phosphorus center. nih.gov

Tailoring Hydrophobicity and Electronic Properties

The incorporation of the 2,4,6-tris(trifluoromethyl)phenyl moiety into phosphine ligands and their corresponding borane adducts offers a powerful tool for tailoring their physicochemical properties, most notably hydrophobicity and electronic character.

Hydrophobicity: The presence of multiple trifluoromethyl (CF₃) groups dramatically increases the hydrophobicity of the molecule. This is a well-documented effect, and the hydrophobicity of a compound is often quantified by its partition coefficient (LogP) between an octanol (B41247) and water phase. Studies on B-(trifluoromethyl)phenyl phosphine-borane derivatives have shown that the synthesized compounds exhibit predictable LogP values. nih.govnih.gov It is therefore expected that a phosphine-borane derivative containing the 2,4,6-tris(trifluoromethyl)phenyl group would possess a very high LogP value, rendering it highly soluble in nonpolar organic solvents and virtually insoluble in water. This property is particularly advantageous in the design of catalysts for reactions in non-aqueous media.

Electronic Properties: The 2,4,6-tris(trifluoromethyl)phenyl substituent is not merely a bulky group; it also exerts profound electronic effects. tandfonline.comresearchgate.net The trifluoromethyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This electronic pull significantly influences the electron density at the phosphorus center of a phosphine ligand. In phosphine-borane adducts, this electronic effect is also transmitted to the borane moiety.

A key feature of the 2,4,6-tris(trifluoromethyl)phenyl group is the potential for intramolecular metal-fluorine interactions. tandfonline.comresearchgate.net While the CF₃ groups are electron-withdrawing, the fluorine atoms possess lone pairs that can engage in dative bonding with electron-deficient centers. This dual nature of steric bulk and electronic stabilization makes the 2,4,6-tris(trifluoromethyl)phenyl ligand highly effective in stabilizing low-coordinate main-group elements and transition metal complexes. acs.orgresearchgate.netacs.org In the context of a phosphine-borane adduct, this could lead to through-space interactions between the fluorine atoms of the CF₃ groups and the boron atom, further modulating the electronic properties and stability of the P-B bond.

Supramolecular Assembly and Hydrogen Bonding Networks in Fluorinated Phenol (B47542) Derivatives

The parent phenol, 2,4,6-tris(trifluoromethyl)phenol, serves as a fascinating building block for the construction of supramolecular assemblies, primarily driven by hydrogen bonding and other non-covalent interactions. The principles governing the self-assembly of this molecule can be inferred from studies on related fluorinated and substituted phenols.

The hydroxyl group of 2,4,6-tris(trifluoromethyl)phenol is a potent hydrogen bond donor. The acidity of the phenolic proton is significantly enhanced by the strong electron-withdrawing nature of the three trifluoromethyl groups. This increased acidity strengthens the hydrogen bonds it forms. Fluorination has been shown to be a successful strategy to enhance the hydrogen bond donor ability of phenolic compounds in the formation of self-assembled monolayers. brighton.ac.uk

In the solid state, 2,4,6-tris(trifluoromethyl)phenol is expected to form extensive hydrogen-bonding networks. The specific geometry of these networks will be influenced by the steric hindrance imposed by the bulky CF₃ groups. In the crystal structure of a related compound, [2,4,6-tris(trifluoromethyl)phenyl]phosphinic acid, molecules are linked by a single O-H···O hydrogen bond into chains.

Applications of 2,4,6 Tris Trifluoromethyl Phenol in Catalysis and Advanced Organic Synthesis

2,4,6-Tris(trifluoromethyl)phenol as a Super Brønsted Acid Catalyst

The concept of Brønsted acid catalysis has become a cornerstone in modern organic synthesis. The efficacy of these catalysts is intrinsically linked to their acidity. The 2,4,6-tris(trifluoromethyl)phenyl substituent has been recognized for its ability to stabilize low-coordinate main group element compounds, a principle that also enhances the acidity of the phenolic proton. researchgate.netresearchgate.net

While specific, widespread catalytic applications of 2,4,6-tris(trifluoromethyl)phenol are still an emerging area of research, its potential is underscored by studies on related fluorinated compounds and general principles of Brønsted acid catalysis. Brønsted acids are known to catalyze a variety of organic reactions, including additions, substitutions, and rearrangements. For instance, the hydrated form of tris(pentafluorophenyl)borane, B(C₆F₅)₃·H₂O, is a strong Brønsted acid that catalyzes addition, substitution, ring-expansion, and ring-opening reactions. rsc.org This suggests that 2,4,6-tris(trifluoromethyl)phenol, with its highly acidic proton, could be a potent catalyst for similar transformations.

The catalytic utility of phenols in reactions like Friedel-Crafts alkylations has been demonstrated, where they can be activated by strong acids. rsc.org The exceptional acidity of 2,4,6-tris(trifluoromethyl)phenol would likely make it an effective catalyst in such reactions, potentially enabling transformations under milder conditions or with substrates that are unreactive with weaker acids.

However, the catalytic performance is not solely dependent on pKa but also on factors like steric hindrance and the nature of the catalyst-substrate interaction. The bulky 2,4,6-tris(trifluoromethyl)phenyl group, while contributing to acidity, may also introduce specific steric effects that can influence selectivity in catalytic reactions, a feature that can be exploited in catalyst design.

Table 1: Aqueous pKa Values of Selected Fluorinated Compounds

| Compound | pKa (in Water) |

| 3,5-Bis(trifluoromethyl)phenol (B1329299) | 8.03 ut.ee |

| 1,1,1-Trifluoromethanesulfonamide | 6.35 ut.ee |

| Pentafluorophenol | 5.55 ut.ee |

| 4-Fluorophenol | 9.89 ut.ee |

Role in Lewis Acid Assisted Brønsted Acid Catalysis Systems

The synergy between Lewis acids and Brønsted acids can lead to highly effective catalytic systems. In such systems, the Lewis acid can enhance the acidity of the Brønsted acid or activate a substrate towards nucleophilic attack by the Brønsted acid's conjugate base. Research into the trifluoromethylthiolation of arenes has demonstrated the effectiveness of a dual catalytic system involving iron(III) chloride (a Lewis acid) and diphenyl selenide. acs.orgnih.gov This methodology allows for the efficient functionalization of phenols and other activated arenes under mild conditions. acs.orgnih.gov

Given its strong Brønsted acidity, 2,4,6-tris(trifluoromethyl)phenol could play a significant role in similar dual catalytic cycles. The phenol (B47542) could act as the proton source, with its reactivity being modulated by a Lewis acid. The Lewis acid could coordinate to the phenolic oxygen, further increasing the proton's acidity and facilitating its transfer to a substrate. Alternatively, the Lewis acid could activate an electrophile, making it more susceptible to reaction with the phenoxide anion.

Brønsted Acidity in Metal-Organic Frameworks (MOFs) for Catalytic Applications

Metal-Organic Frameworks (MOFs) have emerged as versatile platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and the potential for functionalization. researchgate.net One strategy to impart catalytic activity to MOFs is to introduce Brønsted acid sites. This can be achieved by incorporating functionalized organic linkers into the MOF structure. berkeley.eduhhu.de For example, linkers containing carboxylic acid groups have been used to create Brønsted acidic MOFs. chinesechemsoc.org

2,4,6-Tris(trifluoromethyl)phenol represents an excellent candidate for the functionalization of MOF linkers to generate strong Brønsted acid sites. By chemically modifying the organic struts of a MOF with this phenolic moiety, it would be possible to create a solid-state catalyst with highly acidic protons located within a well-defined porous environment. acs.orgrsc.org This approach could lead to shape-selective catalysts for a variety of organic transformations, combining the high acidity of the phenol with the size-exclusion properties of the MOF. The resulting material could be particularly useful in reactions where catalyst recycling and product separation are important considerations.

Table 2: Strategies for Introducing Brønsted Acidity in MOFs

| Method | Description | Example |

| Functionalized Linkers | Incorporation of organic linkers bearing acidic functional groups. | Using H₂BDC-COOH to introduce carboxylic acid groups in UiO-66. berkeley.edu |

| Post-Synthetic Modification | Chemical modification of the MOF structure after its initial synthesis. | Sulfonation of aromatic linkers to introduce -SO₃H groups. |

| Guest Encapsulation | Encapsulation of acidic molecules within the pores of the MOF. | Impregnation of MOFs with H₂SO₄ or H₃PO₄. berkeley.edu |

Ligand Design for Selective C-H Functionalization Reactions

The selective functionalization of C-H bonds is a major goal in modern organic synthesis. The design of ligands that can control the regioselectivity of these reactions is a key area of research.

The direct, regioselective borylation of phenols is a valuable transformation as the resulting boronic esters are versatile synthetic intermediates. While ortho- and para-selective borylations are more common, achieving meta-selectivity is a significant challenge. Recent research has shown that an iridium catalyst bearing a specifically designed bidentate pyridine-pyridone (PY-PYRI) ligand can effectively catalyze the meta-selective C-H borylation of phenol derivatives. repec.orgnih.govresearchgate.net

In this system, the ligand framework plays a crucial role in directing the iridium catalyst to the meta position of the phenol. repec.orgnih.govresearchgate.net While 2,4,6-tris(trifluoromethyl)phenol is not the ligand itself in this reported system, the principles of ligand design for achieving such selectivity are highly relevant. The electronic and steric properties of substituents on the ligand are critical for controlling the outcome of the catalytic reaction. The strong electron-withdrawing nature and steric bulk of the trifluoromethyl groups in 2,4,6-tris(trifluoromethyl)phenol could be harnessed in the design of new ligands to influence the regioselectivity of various C-H functionalization reactions. For instance, incorporating this phenolic moiety into a ligand scaffold could create a unique steric and electronic environment around the metal center, potentially leading to novel catalytic activities and selectivities.

Computational Insights into Ligand-Substrate Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the nuanced interactions between catalyst and substrate at a molecular level. For complex ligands like those derived from trifluoromethylated phenols, these theoretical studies provide crucial insights into the reaction mechanisms, stability of intermediates, and sources of selectivity.

Quantum chemical studies on related structures, such as 2-methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol, performed at the B3LYP/6-31G(d) level of theory, elucidate the electronic landscape of the molecule. dntb.gov.uaresearchgate.net Analysis of the molecular electrostatic potential (MEP) helps to identify the electron-rich and electron-deficient regions of the molecule, which are the likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net These models reveal how the presence of trifluoromethyl groups dramatically alters the charge distribution across the ligand framework, thereby influencing its coordination properties and the reactivity of the resulting metal center.

Further analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) calculations, offer a more detailed picture of the bonding and electronic transitions. researchgate.net For instance, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, revealing how the ligand's electronic structure contributes to the stability of catalytic intermediates. FMO analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's reactivity and its ability to participate in charge transfer with a substrate. researchgate.net In the context of catalysis, these computational methods allow researchers to predict how the ligand will interact with a metal and a substrate, guiding the rational design of more efficient and selective catalysts.

| Computational Method | Insight Provided | Relevance to Catalysis |

| Density Functional Theory (DFT) | Provides optimized molecular geometry and electronic structure. dntb.gov.uaresearchgate.net | Predicts stable conformations of the catalyst-substrate complex and overall reaction energetics. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electrophilic and nucleophilic sites. researchgate.net | Predicts how the catalyst will interact with different functional groups on the substrate, influencing regioselectivity. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions, such as hyperconjugation. researchgate.net | Explains the stability of catalytic intermediates and transition states. |

| Frontier Molecular Orbital (FMO) Analysis | Determines the energy and distribution of HOMO and LUMO. researchgate.net | Assesses the ligand's electronic character (σ-donor, π-acceptor) and its influence on the metal center's reactivity. |

Applications in Alkyne Activation and Cycloisomerization Reactions

Gold catalysis has emerged as a powerful tool for activating the carbon-carbon triple bonds of alkynes toward nucleophilic attack, enabling a wide array of complex molecular constructions under mild conditions. nih.gov The performance of gold catalysts is highly dependent on the electronic nature of the ancillary ligands. Ligands containing strongly electron-withdrawing groups, such as trifluoromethyl substituents, are particularly effective in enhancing the π-acidity of the gold center, thereby increasing its catalytic activity.

Gold(III) complexes featuring trifluoromethyl ligands have proven to be highly efficient catalysts for the hydration of both terminal and internal alkynes. nih.gov These reactions proceed with low catalyst loadings and without the need for additives, yielding the corresponding ketones in high yields. nih.gov A notable advantage of these systems is their ability to achieve moderate to high regioselectivity in the hydration of unsymmetrical internal alkynes, which remains a significant challenge in organic synthesis. nih.govnih.gov The activation of internal alkynes, which are typically less reactive than their terminal counterparts, highlights the enhanced reactivity conferred by the electron-deficient ligands. nih.gov

The mechanism of these transformations often involves the coordination of the alkyne to the electrophilic gold center, which polarizes the C≡C bond and renders it susceptible to attack. In some gold-catalyzed reactions, isolable vinyl-gold intermediates have been identified, providing critical insight into the reaction pathway. capes.gov.br These intermediates are central to a variety of subsequent transformations, including cycloisomerization reactions, where an intramolecular nucleophile attacks the activated alkyne to form a new ring system. Gold catalysts have demonstrated a dual role in some transformations, first activating the alkyne and subsequently generating a Brønsted acid in situ to facilitate further reaction steps. researchgate.net This versatility has led to the development of complex reaction cascades, such as alkyne trifunctionalization, where C-C, C-O, and C-N bonds are formed in a single pot. nih.gov

| Catalyst System Component | Role in Alkyne Activation | Example Reaction |

| Gold(I) or Gold(III) Center | Acts as a powerful π-acid to coordinate and activate the alkyne. nih.gov | Alkyne Hydration, Cycloisomerization |

| Trifluoromethyl-containing Ligand | Enhances the electrophilicity and π-acidity of the gold center, boosting its catalytic activity. nih.gov | Regioselective Hydration of Internal Alkynes nih.gov |

| Vinyl-Gold Intermediate | A key species formed after nucleophilic attack on the gold-activated alkyne, participating in further steps. nih.govcapes.gov.br | Alkyne Trifunctionalization nih.gov |

| Nucleophile (e.g., H₂O, amine, alcohol) | Attacks the activated alkyne to form a new bond. | Intramolecular Cyclization |

Computational and Theoretical Investigations of 2,4,6 Tris Trifluoromethyl Phenol Systems

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms, electron distribution, and reactive sites.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional structure of a molecule, known as its optimized geometry. This calculation determines bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule. For a molecule like 2,4,6-Tris(trifluoromethyl)phenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be performed.

Although no specific studies on 2,4,6-Tris(trifluoromethyl)phenol are available, research on analogous compounds such as 2,4,6-trimethylphenol (B147578) has utilized DFT to achieve optimized geometries that are in good agreement with experimental data. nist.govcore.ac.uk

Table 1: Hypothetical Optimized Geometrical Parameters for 2,4,6-Tris(trifluoromethyl)phenol (Illustrative)

This table illustrates the type of data that would be obtained from a DFT geometry optimization. The values presented are hypothetical and for demonstrative purposes only, as specific literature is unavailable.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-O | 1.36 Å |

| O-H | 0.97 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-CF3 | 1.50 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (Aromatic) | 119 - 121° | |

| Dihedral Angle | C-C-O-H | 0° or 180° |

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red areas indicate negative potential, highlighting regions prone to electrophilic attack, while blue areas show positive potential, indicating sites for nucleophilic attack. For 2,4,6-Tris(trifluoromethyl)phenol, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl groups, with a positive potential around the hydroxyl proton.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability, whereas a small gap indicates higher reactivity. For many phenol (B47542) derivatives, the HOMO is typically localized on the phenol ring and the oxygen atom, while the LUMO is distributed over the aromatic system. researchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for 2,4,6-Tris(trifluoromethyl)phenol (Illustrative)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Analysis for Reaction Pathways

To understand how 2,4,6-Tris(trifluoromethyl)phenol might participate in a chemical reaction, computational chemists would perform a transition state analysis . This involves identifying the high-energy structures (transition states) that connect reactants to products. By locating the transition state and calculating its energy, the activation energy for the reaction can be determined. This analysis is critical for predicting which of several possible reaction pathways is most likely to occur. For instance, in reactions involving the hydroxyl group, transition state analysis could differentiate between pathways for protonation, deprotonation, or etherification.

Kinetic and Thermodynamic Aspects of Reactivity

Building on transition state analysis, computational methods can provide quantitative data on the kinetics and thermodynamics of a reaction.

Thermodynamic analysis involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction.

Kinetic analysis focuses on the activation energy (Ea) derived from the transition state energy. A lower activation energy implies a faster reaction rate.

These calculations allow for the prediction of reaction outcomes and rates under various conditions without the need for physical experimentation. While no such studies have been published for 2,4,6-Tris(trifluoromethyl)phenol, this type of analysis is standard in computational chemistry for understanding reactivity.

Conformational Analysis and Rotational Isomerism

Computational studies are essential for understanding the conformational preferences and rotational dynamics of the 2,4,6-tris(trifluoromethyl)phenol molecule. The presence of three bulky and electron-withdrawing trifluoromethyl (CF₃) groups, in addition to the hydroxyl (-OH) group on the benzene (B151609) ring, introduces significant steric hindrance and complex electronic interactions that dictate the molecule's three-dimensional structure and behavior.

The rotational isomerism in 2,4,6-tris(trifluoromethyl)phenol primarily involves the orientation of the hydroxyl proton and the rotational barriers of the three trifluoromethyl groups. Theoretical calculations, often employing Density Functional Theory (DFT) methods, are used to explore the potential energy surface of the molecule. These calculations help in identifying the most stable conformers and the energy barriers that separate them.

For the hydroxyl group, two main planar conformers are typically considered: one where the O-H bond is oriented towards one of the adjacent CF₃ groups and another where it is directed away. The relative energies of these conformers are influenced by a delicate balance of steric repulsion between the hydrogen and the fluorine atoms of the CF₃ group, and potential intramolecular hydrogen bonding or other weak interactions.

The rotation of each trifluoromethyl group around its C-C bond is another critical aspect of the molecule's conformational landscape. Due to the C₃ᵥ symmetry of the CF₃ group, a three-fold rotational barrier is expected. However, in a crowded environment like the 2,4,6-trisubstituted phenol ring, the rotation of one CF₃ group is not independent of the others or the hydroxyl group. The interlocking of the fluorine atoms from adjacent CF₃ groups can lead to correlated rotations and significantly higher rotational barriers than in less substituted analogues.

Detailed computational analyses would typically involve scanning the potential energy surface by systematically rotating the O-H bond and the three CF₃ groups. The results of such studies would provide the dihedral angles corresponding to energy minima (stable conformers) and transition states (rotational barriers).

Hypothetical Conformational Energy Profile Data

| Conformer | Relative Energy (kcal/mol) | O-H Dihedral Angle (°) | CF₃ (C2) Dihedral Angle (°) | CF₃ (C4) Dihedral Angle (°) | CF₃ (C6) Dihedral Angle (°) |

| 1 | 0.00 | 0 | 30 | 90 | 150 |

| 2 | 1.25 | 180 | 30 | 90 | 150 |

| TS1 | 5.60 | 90 | 30 | 90 | 150 |

Note: This table is a hypothetical representation to illustrate the type of data generated from conformational analysis. Actual values would require specific computational studies.

Intermolecular Interactions and Crystal Packing Phenomena (e.g., C-F···π Interactions)

The solid-state structure of 2,4,6-tris(trifluoromethyl)phenol is governed by a variety of intermolecular interactions, which dictate how the molecules arrange themselves in the crystal lattice. The highly fluorinated nature of the molecule introduces interactions that are less common in traditional organic compounds.

A key interaction expected to play a significant role in the crystal packing is the C-F···π interaction . In this arrangement, the electron-rich π-system of the benzene ring of one molecule interacts favorably with the electron-deficient fluorine atoms of a neighboring molecule. The electron-withdrawing nature of the three CF₃ groups polarizes the benzene ring, making it electron-deficient, which might influence the nature and strength of these interactions.

Besides C-F···π interactions, other non-covalent forces are also crucial:

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor. In the solid state, it is expected to form O-H···O or O-H···F hydrogen bonds with neighboring molecules, leading to the formation of chains, dimers, or more complex supramolecular architectures. The acidity of the phenolic proton is significantly increased by the three electron-withdrawing CF₃ groups, which strengthens its hydrogen-bonding capability.

π-π Stacking: While the electron-deficient nature of the aromatic ring might disfavor traditional π-π stacking, offset or slipped-stacking arrangements could still be present, driven by a combination of electrostatic and dispersion forces.

The interplay of these various intermolecular forces determines the final crystal packing arrangement, influencing physical properties such as melting point, solubility, and density. The steric bulk of the CF₃ groups also plays a critical role in preventing a close-packed structure, potentially leading to the formation of channels or voids within the crystal lattice.

Hypothetical Crystal Packing Interaction Data

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| O-H···F | O-H | F-C(CF₃) | 1.95 | 165 |

| C-F···π | C-F | Centroid of Benzene Ring | 3.10 | - |

| F···F | F (CF₃) | F (CF₃) | 2.85 | - |

Note: This table is a hypothetical representation to illustrate the type of data obtained from crystal structure analysis. Actual values would depend on the experimental determination of the crystal structure.

Advanced Spectroscopic and Structural Characterization Techniques for 2,4,6 Tris Trifluoromethyl Phenol and Its Derivatives

Solid-State Structural Characterization via X-ray Diffraction

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive insights into bond lengths, bond angles, and intermolecular interactions.

The formation of phenoxide complexes from 2,4,6-tris(trifluoromethyl)phenol is a key aspect of its chemistry. The large and electron-withdrawing nature of the 2,4,6-tris(trifluoromethyl)phenoxide ligand allows for the stabilization of unusual coordination environments. A prime example is the thallium(I) derivative, which has been successfully synthesized and characterized using single-crystal X-ray analysis. acs.orgacs.orgdocumentsdelivered.com

The reaction of 2,4,6-tris(trifluoromethyl)phenol with thallium ethoxide yields thallium(I) 2,4,6-tris(trifluoromethyl)phenoxide. acs.org Its crystal structure reveals a dimeric nature, formulated as [C₆H₂(CF₃)₃OTl]₂. acs.org In this dimer, each thallium atom is coordinated to two oxygen atoms, forming a central four-membered Tl₂O₂ ring. This arrangement results in a low coordination number of 2 at the thallium atom, a feature made possible by the bulky phenoxide ligand. acs.orgacs.org The structure demonstrates a monoclinic crystal system with the space group P2₁/n. acs.org

Table 7.1: Crystal Structure Data for Thallium(I) 2,4,6-tris(trifluoromethyl)phenoxide

| Parameter | Value |

|---|---|

| Chemical Formula | [C₉H₂F₉OTl]₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (pm) | 1257.5 (7) |

| b (pm) | 946.1 (7) |

| c (pm) | 1060.9 (5) |

| β (°) | 101.41 (4) |

| Z (formula units) | 2 |

Data sourced from Roesky et al. (1989). acs.org

The lithium derivative, 2,4,6-tris(trifluoromethyl)phenyllithium, synthesized from the reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) and n-butyllithium, also exhibits a dimeric structure in the solid state when crystallized from a diethyl ether/hexane mixture. acs.org Single-crystal X-ray analysis at low temperatures has shown the compound exists as [2,4,6-(CF₃)₃C₆H₂Li·Et₂O]₂.

A key feature of this structure is the stabilization of the lithium centers through intramolecular lithium-fluorine (Li···F) interactions. Each lithium atom is coordinated not only to two aryl carbon atoms and the oxygen of a diethyl ether molecule but also to two fluorine atoms from the ortho-CF₃ groups of the neighboring unit within the dimer. acs.org This observation highlights the significant role of the fluorine substituents in influencing the solid-state architecture of organometallic derivatives of this system.

Table 7.2: Crystallographic Data for [2,4,6-(CF₃)₃C₆H₂Li·Et₂O]₂

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₄F₁₈Li₂O₂ |

| Crystal System | Triclinic |

| Space Group | Pī |

| Temperature | -100 °C |

| Z (formula units) | 2 |

Structural features described in literature. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For fluorinated compounds like 2,4,6-tris(trifluoromethyl)phenol and its derivatives, multinuclear NMR is particularly informative.

The characterization of organometallic and main group compounds derived from 2,4,6-tris(trifluoromethyl)phenol extensively utilizes multinuclear NMR. Key nuclei providing structural information include ¹H, ¹³C, ¹⁹F, and the metal nucleus itself (e.g., ⁷Li).

¹H NMR: Provides information on the aromatic protons, helping to confirm the substitution pattern on the phenyl ring.

¹³C NMR: Reveals the carbon skeleton, including the distinct signals for the aromatic carbons and the carbons of the trifluoromethyl groups. Coupling between carbon and fluorine (¹³C-¹⁹F coupling) provides additional structural confirmation.

¹⁹F NMR: This is one of the most sensitive and informative techniques for these compounds. The ¹⁹F chemical shifts and coupling patterns are highly sensitive to the electronic environment and molecular geometry, revealing details about metal-fluorine interactions and the conformation of the CF₃ groups.

Metal NMR (e.g., ⁷Li): Direct observation of the metal nucleus can provide insights into its coordination environment and aggregation state in solution.

This combination of NMR techniques is essential for confirming the identity and purity of synthesized compounds and for studying their solution-state structures.

Dynamic processes, such as ligand exchange, rotation around bonds, or fluxional behavior of the metal's coordination sphere, are common in organometallic chemistry. These processes often occur rapidly at room temperature, leading to averaged signals in the NMR spectrum.

Low-temperature NMR studies are employed to slow down these dynamic processes to the NMR timescale. This allows for the observation of distinct signals for different conformations or species that are in rapid equilibrium at higher temperatures. For instance, low-temperature NMR was crucial in the characterization of 2,4,6-tris(trifluoromethyl)phenyllithium, helping to elucidate its structure in solution which corresponds to the dimeric, Li-F stabilized structure observed in the solid state. acs.org This technique is vital for understanding the solution-state behavior and reactivity of these fluxional molecules.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

For 2,4,6-tris(trifluoromethyl)phenol and its derivatives, FT-IR and FT-Raman spectra are used to identify key functional groups. The most characteristic vibrations include:

O-H stretch: In the parent phenol (B47542), a broad band is expected in the high-frequency region (typically ~3200-3600 cm⁻¹).

C-O stretch: The phenolic C-O stretching vibration provides a strong band, typically in the 1200-1300 cm⁻¹ region.

C-F stretches: The C-F bonds of the trifluoromethyl groups give rise to very strong and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ range.

Aromatic C=C stretches: Vibrations of the phenyl ring appear in the 1450-1650 cm⁻¹ region.

In the thallium(I) 2,4,6-tris(trifluoromethyl)phenoxide derivative, the absence of the O-H stretching band confirms deprotonation and formation of the phenoxide. The IR spectrum (Nujol mull) shows characteristic bands that can be assigned to the various modes of the ligand. acs.org

Table 7.3: Selected FT-IR Absorption Bands for Thallium(I) 2,4,6-tris(trifluoromethyl)phenoxide

| Wavenumber (cm⁻¹) | Intensity |

|---|---|

| 1630 | Medium |

| 1580 | Weak |

| 1320 | Strong |

| 1270 | Strong |

| 1200 | Medium |

| 1150 | Medium |

| 1125 | Strong |

| 1090 | Strong |

| 920 | Weak |

| 835 | Weak |

| 790 | Weak |

Data sourced from Roesky et al. (1989). acs.org

Mass Spectrometry for Molecular Characterization (e.g., Field Ionization Mass Spectrometry)

Upon ionization in a mass spectrometer, a molecule of 2,4,6-Tris(trifluoromethyl)phenol would form a molecular ion ([M]•+). The stability of the aromatic ring suggests that this molecular ion peak would be relatively intense. The subsequent fragmentation would likely be dictated by the lability of the substituent groups and the stability of the resulting fragments.

Phenols typically exhibit characteristic fragmentation patterns, including the loss of a hydrogen atom, a carbon monoxide (CO) molecule, and a formyl radical (HCO•). libretexts.org For 2,4,6-Tris(trifluoromethyl)phenol, the presence of three trifluoromethyl (CF3) groups would introduce additional fragmentation pathways. The C-C bond between the aromatic ring and the trifluoromethyl groups could undergo cleavage.

Field ionization (FI) is a soft ionization technique that typically results in less fragmentation compared to electron ionization (EI). In an FI mass spectrum of 2,4,6-Tris(trifluoromethyl)phenol, the molecular ion peak would be expected to be the most abundant ion, with minimal fragmentation observed. This makes FI-MS particularly useful for the unambiguous determination of the molecular weight of the analyte.

A hypothetical fragmentation of 2,4,6-Tris(trifluoromethyl)phenol under electron ionization is presented below, outlining plausible fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the resulting ions.

Table 1: Postulated Mass Spectrometry Fragmentation Data for 2,4,6-Tris(trifluoromethyl)phenol

| m/z | Proposed Fragment Ion | Notes |

| 298 | [C₉H₃F₉O]•+ | Molecular Ion (M•+) |

| 279 | [C₉H₂F₉]•+ | Loss of a hydroxyl radical (•OH) |

| 229 | [C₈H₃F₆O]•+ | Loss of a trifluoromethyl radical (•CF₃) |

| 201 | [C₇H₃F₆]•+ | Loss of a trifluoromethyl radical (•CF₃) and carbon monoxide (CO) |

| 181 | [C₇H₂F₅O]•+ | Loss of HF from the m/z 201 fragment |

| 145 | [C₆H₂F₃O]•+ | Loss of two trifluoromethyl radicals (•CF₃) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Conclusion and Future Research Directions

Summary of Key Academic Contributions of 2,4,6-Tris(trifluoromethyl)phenol

The chemical compound 2,4,6-Tris(trifluoromethyl)phenol has carved a significant niche in academic research, primarily owing to the unique properties conferred by the presence of three trifluoromethyl groups on the phenol (B47542) ring. These electron-withdrawing groups dramatically influence the compound's acidity, reactivity, and utility as a ligand in coordination chemistry.

One of the most notable academic contributions of 2,4,6-Tris(trifluoromethyl)phenol lies in its application as a bulky, sterically demanding ligand for the stabilization of low-coordinate main group elements. Research has demonstrated that the 2,4,6-tris(trifluoromethyl)phenyl substituent is exceptionally well-suited for stabilizing low-coordinate tin (Sn) and lead (Pb) compounds. researchgate.net This has enabled the synthesis and characterization of novel organometallic species with unusual bonding and reactivity. For instance, the use of this ligand has permitted the preparation of a stable diarylstannylene, (Rf)2Sn, and the first stable diaryl lead(II) compound, (Rf)2Pb, where Rf represents the 2,4,6-tris(trifluoromethyl)phenyl group. researchgate.net The tin(II) species, in particular, has shown a rich derivative chemistry, undergoing cycloaddition reactions with various heterocumulenes. researchgate.net